Lipophilicity (LogP) Comparison: Ethyl Ester Versus Methyl Ester and Carboxylic Acid Analogs
The ethyl ester derivative (target compound) exhibits a computed LogP of 2.049, representing a 1.57 log unit increase in lipophilicity compared to the methyl ester analog (methyl 1-phenyl-1H-pyrazole-3-carboxylate, CAS 7188-95-6) which has a calculated LogP of 0.479 [1]. This difference corresponds to approximately a 37-fold higher partition coefficient for the ethyl ester. Compared to the free carboxylic acid analog (1-phenyl-1H-pyrazole-3-carboxylic acid, CAS 4747-46-0), which has negligible organic solubility and a melting point of 266°C, the ethyl ester demonstrates substantially improved organic solvent compatibility and a boiling point of 330.8°C . The XLogP3 value of 2.4 places the compound within the optimal lipophilicity range (LogP 1-3) for passive membrane permeability while maintaining acceptable aqueous solubility characteristics [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.049 (computed); XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl ester analog (CAS 7188-95-6): LogP = 0.479 (computed) |
| Quantified Difference | ΔLogP = +1.57 (approximately 37× higher partition coefficient for ethyl ester) |
| Conditions | Computed values using standard algorithms; ethyl ester data from multiple computational sources |
Why This Matters
For medicinal chemistry applications, the 37-fold higher lipophilicity of the ethyl ester versus the methyl ester directly impacts membrane permeability and oral bioavailability potential, making it the preferred scaffold for lead optimization programs requiring balanced physicochemical properties.
- [1] Hangzhou Bopu Biotechnology Co., Ltd. Technical Datasheet: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, 98%, CAS 115315-95-2. Retrieved May 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6424672, Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Retrieved May 2025. View Source
